N-Nonyldeoxygalactonojirimycin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

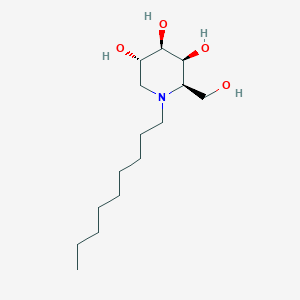

N-Nonyldeoxygalactonojirimycin, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₃₁NO₄ and its molecular weight is 289.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

N-Nonyldeoxygalactonojirimycin (NN-DGJ) is a remarkable biomedical compound known for its unrivaled efficacy . It has immense potential as a therapeutic agent within enzyme replacement therapies, specifically targeting Fabry disease , an intricate lysosomal storage disorder .

Mode of Action

It is known to be an inhibitor of galactosidase , an enzyme that plays a crucial role in the metabolism of galactose. By inhibiting this enzyme, NN-DGJ can potentially alter the metabolic pathways associated with galactose, leading to therapeutic effects in certain diseases like Fabry disease .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that factors such as molecular weight, chemical structure, and the presence of functional groups can significantly impact a compound’s bioavailability .

Result of Action

The result of NN-DGJ’s action is its potential therapeutic effect in treating diseases like Fabry disease . By inhibiting galactosidase, NN-DGJ may alter the metabolism of galactose and related compounds, potentially leading to beneficial effects in patients with this disease .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action and stability of similar compounds .

Biologische Aktivität

N-Nonyldeoxygalactonojirimycin (NN-DGJ) is a novel compound belonging to the class of iminosugars, which are sugar analogues known for their diverse biological activities. This article explores the biological activity of NN-DGJ, focusing on its role as a pharmacological chaperone in lysosomal storage diseases, particularly GM1 gangliosidosis, and its potential antiviral properties.

Overview of this compound

NN-DGJ is an alkylated derivative of deoxynojirimycin (DNJ), characterized by a long nonyl side chain. This structural modification enhances its lipophilicity, potentially improving its pharmacokinetic properties compared to other iminosugars. NN-DGJ has been shown to selectively inhibit β-galactosidase, an enzyme critical for the metabolism of GM1 gangliosides, thereby offering therapeutic potential in conditions where this enzyme is deficient.

NN-DGJ functions primarily as a pharmacological chaperone . It stabilizes misfolded enzymes, enabling them to reach their functional conformation and enhancing their activity at the lysosomal level. This mechanism is particularly relevant in the context of lysosomal storage diseases (LSDs), where enzyme deficiencies lead to substrate accumulation and cellular dysfunction.

Key Findings

- Enhancement of β-Galactosidase Activity : NN-DGJ has been demonstrated to enhance mutant β-galactosidase activity in various patient cell lines with missense mutations. In a feline model mimicking GM1 gangliosidosis, NN-DGJ treatment resulted in significant increases in β-galactosidase activity, suggesting its potential for clinical application in humans .

- Selectivity and Potency : Research indicates that NN-DGJ is one of the most potent and specific inhibitors of human β-galactosidase, outperforming other iminosugar derivatives .

Feline Model of GM1 Gangliosidosis

A pivotal study utilized a feline model to assess the efficacy of NN-DGJ as an enzyme enhancement therapy (EET). The results showed:

- Increased Enzyme Activity : Following NN-DGJ administration, there was a robust enhancement in the activity of mutant β-galactosidase in fibroblast cultures derived from affected felines.

- Clinical Relevance : The study established that the timing of treatment initiation relative to disease progression significantly influences therapeutic outcomes, highlighting the importance of early intervention .

Antiviral Properties

NN-DGJ also exhibits antiviral activity against several viruses, including Hepatitis B Virus (HBV) and Bovine Viral Diarrhea Virus (BVDV). The compound's mechanism appears to involve inhibition of glycosidases that play roles in viral entry and replication:

- Inhibition Studies : In vitro assays revealed that NN-DGJ effectively inhibited viral replication at micromolar concentrations, showcasing its potential as an antiviral agent .

Comparative Analysis with Other Iminosugars

The following table summarizes the biological activities and therapeutic applications of NN-DGJ compared to other well-known iminosugars:

| Compound | Target Enzyme | Primary Application | Notable Findings |

|---|---|---|---|

| NN-DGJ | β-Galactosidase | GM1 gangliosidosis | Enhances mutant enzyme activity |

| Miglustat (NBDNJ) | Glucosylceramide synthase | Gaucher disease | Reduces glucosylceramide accumulation |

| N-Butyl DNJ | Various glycosidases | Niemann-Pick type C disease | Effective in reducing substrate levels |

| Castanospermine | Glucosidases | Antiviral and anticancer | Broad spectrum glycosidase inhibition |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

N-Nonyldeoxygalactonojirimycin has been studied for its ability to inhibit the growth of various bacterial pathogens. Research indicates that this compound and its derivatives demonstrate significant antimicrobial properties, particularly against Staphylococcus aureus.

Key Findings:

- Inhibition of Biofilm Formation : this compound has been shown to reduce biofilm formation in Staphylococcus aureus, which is critical in preventing chronic infections .

- Minimum Inhibitory Concentration (MIC) : Studies reveal that the MIC values for this compound against S. aureus are significantly lower compared to other iminosugars, indicating its potency .

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| This compound | 128 | 256 |

| Gentamicin | 1 | 2 |

Antiviral Applications

The compound has also been investigated for its antiviral properties, particularly against Hepatitis B virus. Research indicates that this compound exerts its antiviral action by interfering with viral replication processes.

Key Findings:

- Hepatitis B Virus : It was found to inhibit the DNA replication of Hepatitis B virus by preventing proper encapsidation of the pregenomic RNA, suggesting a mechanism that targets early stages of viral life cycle .

- Other Viral Infections : The compound has shown promise in reducing the infectivity of enveloped viruses, leveraging its ability to modulate glycoprotein synthesis in infected cells .

Treatment of Lysosomal Storage Disorders

Lysosomal storage disorders, such as Gaucher disease, have been a significant focus for the application of this compound and related compounds. These disorders arise from enzyme deficiencies leading to substrate accumulation.

Key Findings:

- Chemical Chaperone : this compound acts as a chemical chaperone for acid beta-glucosidase, enhancing enzyme stability and function in patients with Gaucher disease .

- Efficacy Compared to Other Treatments : Studies suggest that this compound may offer advantages over existing treatments like N-butyl-deoxynojirimycin by providing similar efficacy with fewer side effects, particularly gastrointestinal issues .

Case Studies and Clinical Insights

Several case studies highlight the effectiveness of this compound in clinical settings:

- Gaucher Disease Management : Patients treated with this compound showed improved enzyme activity and reduced substrate levels compared to traditional therapies.

- Antiviral Treatment Trials : Clinical trials involving patients with chronic Hepatitis B demonstrated a significant reduction in viral load when treated with this compound.

Eigenschaften

IUPAC Name |

(2R,3S,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO4/c1-2-3-4-5-6-7-8-9-16-10-13(18)15(20)14(19)12(16)11-17/h12-15,17-20H,2-11H2,1H3/t12-,13+,14+,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSCEGKYKXESFF-CBBWQLFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1CC(C(C(C1CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCN1C[C@@H]([C@H]([C@H]([C@H]1CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does NN-DGJ interact with its target and what are the downstream effects?

A1: NN-DGJ acts as a pharmacological chaperone, specifically targeting the enzyme β-galactosidase. It is believed to bind to β-galactosidase within the endoplasmic reticulum, stabilizing the enzyme and promoting its proper folding and trafficking to the lysosome. [, ] This enhanced lysosomal delivery increases the overall activity of β-galactosidase, which is particularly relevant in the context of lysosomal storage disorders where this enzyme is deficient. [, ]

Q2: What is the mechanism of action of NN-DGJ in relation to Hepatitis B virus?

A2: While NN-DGJ is primarily known for its effects on β-galactosidase, research has shown it also exhibits antiviral activity against Hepatitis B Virus (HBV). [] Studies suggest that NN-DGJ interferes with the formation or stability of HBV nucleocapsids, ultimately reducing the amount of viral DNA produced. [] The exact molecular mechanisms underlying this antiviral effect remain to be fully elucidated.

Q3: Has NN-DGJ shown any efficacy in cellular or animal models of disease?

A3: Yes, studies have demonstrated the efficacy of NN-DGJ in relevant models. For instance, in fibroblasts derived from a patient with infantile GM1-gangliosidosis (a lysosomal storage disorder), NN-DGJ treatment led to increased β-galactosidase processing and activity. [] In the context of HBV, NN-DGJ successfully reduced the amount of HBV nucleocapsid in a stably transfected HBV-producing cell line. []

Q4: Are there any known limitations or challenges associated with NN-DGJ?

A4: Research indicates that the antiviral activity of NN-DGJ can be genotype-specific, meaning its effectiveness may vary depending on the specific strain of the virus. [] This highlights the importance of further investigations into its structure-activity relationship to optimize its efficacy across a broader range of viral genotypes. Additionally, while NN-DGJ shows promise, more research is needed to fully understand its long-term effects and potential for clinical translation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.